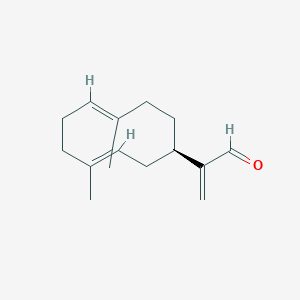

Germacra-1(10),4,11(13)-trien-12-al

説明

Contextualization within Terpenoid Chemistry

Terpenoids, also known as isoprenoids, represent the largest and most diverse class of naturally occurring organic compounds, with over 80,000 known structures. wikipedia.orgd-nb.info They are all derived from the fundamental five-carbon isoprene (B109036) unit. chemistryabc.com Based on the number of these C5 units, terpenoids are classified into various groups such as monoterpenoids (C10), diterpenoids (C20), and, of particular relevance here, sesquiterpenoids (C15). chemistryabc.combyjus.com

Sesquiterpenoids are formed from three isoprene units and exhibit a remarkable variety of cyclic and acyclic structures. Among the cyclic sesquiterpenoids, the germacranes are characterized by a ten-membered carbon ring. nih.gov This macrocyclic skeleton is a key structural motif from which numerous other sesquiterpenoid skeletons are derived through further enzymatic transformations.

Significance of Germacra-1(10),4,11(13)-trien-12-al as a Key Intermediate

This compound holds a critical position in the biosynthetic pathways of many sesquiterpenoids. It is a direct precursor to germacra-1(10),4,11(13)-trien-12-oic acid, a key step in the formation of germacranolide sesquiterpene lactones. nih.govebi.ac.uk The aldehyde functional group at the C-12 position is a crucial feature, representing an intermediate oxidation state that facilitates further enzymatic modifications. vulcanchem.com

The biosynthesis of this aldehyde begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to form the germacrene skeleton, specifically (+)-germacrene A. d-nb.infovulcanchem.com A cytochrome P450-dependent enzyme then hydroxylates (+)-germacrene A to produce germacra-1(10),4,11(13)-trien-12-ol. vulcanchem.comebi.ac.uk Subsequently, a dehydrogenase enzyme oxidizes this alcohol to the corresponding aldehyde, this compound. vulcanchem.com This aldehyde is then further oxidized to the carboxylic acid, which can then undergo lactonization to form the characteristic γ-lactone ring of germacranolides. ebi.ac.uk

Historical Overview of Germacranolide Research

The study of germacranolides, a significant class of sesquiterpene lactones derived from germacrane (B1241064) precursors, has a rich history. These compounds have been isolated from a wide variety of plant species, particularly from the Asteraceae family. wikipedia.orgnih.gov Early research focused on the isolation and structural elucidation of these complex molecules, often employing classical chemical degradation methods and, later, advanced spectroscopic techniques.

Interest in germacranolides has been driven by their diverse and potent biological activities. wisdomlib.org Research has demonstrated a wide range of effects, contributing to their investigation for potential applications. The complex stereochemistry and functionality of germacranolides have also made them challenging and attractive targets for total synthesis, pushing the boundaries of synthetic organic chemistry. The elucidation of their biosynthetic pathways, including the role of intermediates like this compound, continues to be an active area of research, providing insights into the intricate enzymatic machinery of plants. ebi.ac.ukthegoodscentscompany.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C15H22O | 218.34 | 3.3 |

| Germacra-1(10),4,11(13)-trien-12-ol | C15H24O | 220.35 | - |

| Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | 234.33 | 3.3 |

| (+)-Germacrene A | C15H24 | 204.36 | - |

| Germacrane | C15H30 | 210.40 | - |

Data sourced from PubChem. nih.govnih.govuni.lunist.govnih.gov

Table 2: Key Compounds in the Biosynthetic Pathway

| Compound | Role in Pathway |

| Farnesyl diphosphate (FPP) | Precursor |

| (+)-Germacrene A | Initial cyclized product |

| Germacra-1(10),4,11(13)-trien-12-ol | Hydroxylated intermediate |

| This compound | Aldehyde intermediate |

| Germacra-1(10),4,11(13)-trien-12-oic acid | Carboxylic acid precursor to lactones |

| (+)-Costunolide | A representative germacranolide |

Distribution in Plant Families, Specifically Asteraceae (Compositae)

This compound is a key biosynthetic precursor predominantly found in species belonging to the Asteraceae family. This family is renowned for producing a vast array of sesquiterpene lactones, which are bioactive compounds often responsible for the characteristic bitter taste and medicinal properties of these plants. The established biosynthetic route to many of these lactones begins with the cyclization of farnesyl diphosphate to form (+)-germacrene A. This initial product then undergoes a series of oxidative steps.

The pathway proceeds through the hydroxylation of (+)-germacrene A to form germacra-1(10),4,11(13)-trien-12-ol, which is subsequently oxidized to the aldehyde, this compound. plos.orgresearchgate.net A final oxidation converts the aldehyde to the corresponding carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid. This acid is the direct precursor that undergoes further enzymatic modifications, such as hydroxylation and subsequent lactonization, to form the diverse skeletons of germacranolides, eudesmanolides, and guaianolides that are characteristic of the Asteraceae family. plos.org The presence of this compound, even as a transient intermediate, is therefore a hallmark of sesquiterpene lactone biosynthesis across this large and chemically diverse plant family.

Specific Plant Sources and Tissues

The occurrence of this compound, either as an isolated compound or as an inferred intermediate, has been documented in several specific plants within the Asteraceae family.

In chicory (Cichorium intybus), this compound is a recognized, albeit unstable, intermediate in the biosynthesis of bitter sesquiterpene lactones like lactucin, lactucopicrin, and 8-deoxylactucin. These compounds are abundant in the plant, particularly in the roots. Research has elucidated the enzymatic steps involved, confirming that (+)-germacrene A is oxidized sequentially. While the aldehyde itself is often not accumulated to high concentrations due to its rapid conversion to the corresponding acid, its role in the pathway is well-established through enzymatic assays and the identification of related precursors and products within chicory root tissues.

The daisy-like flowers of Tanacetum cinerariifolium are a commercial source of the natural insecticide pyrethrin but also produce a variety of sesquiterpene lactones. The biosynthetic pathway leading to these lactones in pyrethrum has been investigated, revealing the central role of this compound. plos.orgresearchgate.net Studies have identified the genes encoding the enzymes responsible for the conversion of (+)-germacrene A into germacra-1(10),4,11(13)-trien-12-oic acid. This three-step oxidation proceeds via the alcohol and the aldehyde this compound, confirming it as an essential intermediate in the formation of sesquiterpene lactones found in the plant's flowers and glandular trichomes. plos.orgresearchgate.net

Unlike in other species where it is primarily a transient intermediate, this compound has been successfully isolated directly from the fresh roots of Saussurea lappa. A study focusing on the germacrene constituents of costus roots identified and structurally elucidated four key compounds in the sesquiterpene lactone pathway, including (+)-germacrene A, germacra-1(10),4,11(13)-trien-12-ol, this compound, and germacra-1(10),4,11(13)-trien-12-oic acid. This direct isolation provides definitive evidence of its natural occurrence in this plant.

In Artemisia arborescens, the presence of this compound is inferred from the isolation of its downstream biosynthetic products. Phytochemical analyses of methanol extracts from the aerial parts of the plant have identified costunolide, a germacranolide-type sesquiterpene lactone. researchgate.net The biosynthesis of costunolide proceeds directly from germacra-1(10),4,11(13)-trien-12-oic acid, which itself is formed from the oxidation of this compound. Therefore, the presence of costunolide strongly implies the existence of the entire germacrene A pathway, including the aldehyde intermediate, within Artemisia arborescens.

The presence of this compound in Hieracium murorum is deduced from the characterization of sesquiterpene lactones isolated from the plant. A germacranolide, specifically a derivative of germacra-1(10),4,11(13)-trien-12,8-olide, has been identified in the sub-aerial parts of H. murorum. researchgate.netthegoodscentscompany.comresearchgate.net Germacranolides are, by definition, derived from a germacrane skeleton through the established oxidative pathway involving (+)-germacrene A. The formation of the characteristic lactone ring in these compounds necessitates the prior formation of the aldehyde and acid intermediates, making this compound a presumed, essential precursor in this species.

Table 1: Natural Occurrence of this compound in Specific Plant Species

| Species Name | Common Name | Plant Part(s) | Status of Compound |

|---|---|---|---|

| Cichorium intybus | Chicory | Roots | Biosynthetic Intermediate |

| Tanacetum cinerariifolium | Pyrethrum | Flowers, Glandular Trichomes | Biosynthetic Intermediate |

| Saussurea lappa | Costus | Fresh Roots | Directly Isolated |

| Artemisia arborescens | Tree Wormwood | Aerial Parts | Inferred Precursor |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (+)-Costunolide |

| (+)-Germacrene A |

| 8-deoxylactucin |

| Costunolide |

| Farnesyl diphosphate |

| Germacra-1(10),4,11(13)-trien-12,8-olide |

| This compound |

| Germacra-1(10),4,11(13)-trien-12-oic acid |

| Germacra-1(10),4,11(13)-trien-12-ol |

| Lactucin |

Methodologies for Extraction and Isolation

The isolation and structural elucidation of germacrane sesquiterpenoids from natural sources rely on a combination of chromatographic and spectroscopic techniques.

The initial step in isolating sesquiterpenoids from plant or marine organism extracts typically involves chromatographic separation. Column chromatography (CC) is a fundamental technique used for the large-scale separation of compounds from a crude extract. The choice of stationary phase (e.g., silica gel) and mobile phase (a solvent or a mixture of solvents) is critical for achieving effective separation based on the polarity of the compounds.

Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of column chromatography separations and for preliminary identification of fractions containing compounds of interest. It is a rapid and cost-effective method for analyzing the composition of different fractions. In the study of germacranolides from Mikania guaco, both column chromatography and TLC were employed for the separation and purification of these compounds.

| Chromatographic Technique | Application in Germacrane Isolation |

| Column Chromatography (CC) | Primary technique for the separation of crude extracts into fractions of varying polarity. |

| Thin-Layer Chromatography (TLC) | Used for monitoring the separation process in CC and for the preliminary identification of compounds. |

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of sesquiterpenoid analysis, GC-MS is invaluable for identifying individual components within a complex mixture, such as an essential oil or a plant extract chemsociety.org.ngnih.gov. The gas chromatograph separates the compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides a unique mass spectrum for each compound, which can be compared to spectral libraries for identification researchgate.netcopernicus.org. This technique would be highly effective for detecting the presence of this compound in extracts from the aforementioned natural sources.

Once a pure compound is isolated, its chemical structure is determined using various spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive springernature.comresearchgate.net.

1D NMR (¹H and ¹³C) : One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial characterization of the molecular framework.

2D NMR : Two-dimensional NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, helping to assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

The comprehensive application of these NMR techniques was instrumental in the structure elucidation of germacranolides isolated from Mikania guaco nih.gov.

| NMR Technique | Purpose in Structural Elucidation of Germacranes |

| 1D NMR (¹H, ¹³C) | Provides initial information on the types and numbers of protons and carbons. |

| HSQC | Correlates directly bonded protons and carbons. |

| HMBC | Establishes long-range correlations between protons and carbons to connect molecular fragments. |

| NOESY | Determines the relative stereochemistry by identifying protons that are close in space. |

An Examination of the Sesquiterpenoid this compound

This compound is a sesquiterpenoid compound belonging to the germacrane class. While recognized in chemical databases, detailed scientific literature regarding its specific natural sourcing, isolation, and experimental mass spectrometry data is not extensively available. This article compiles the known information on this compound, focusing on its classification and theoretical analytical data.

Structure

2D Structure

3D Structure

特性

分子式 |

C15H22O |

|---|---|

分子量 |

218.33 g/mol |

IUPAC名 |

2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enal |

InChI |

InChI=1S/C15H22O/c1-12-5-4-6-13(2)8-10-15(9-7-12)14(3)11-16/h5,8,11,15H,3-4,6-7,9-10H2,1-2H3/b12-5+,13-8+/t15-/m1/s1 |

InChIキー |

AXUADEXBLHHYAJ-KGSGWQTPSA-N |

異性体SMILES |

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(=C)C=O)/C |

正規SMILES |

CC1=CCCC(=CCC(CC1)C(=C)C=O)C |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical analytical technique for determining the elemental composition of a molecule with high accuracy. For this compound, while specific experimental HR-MS data from isolated natural samples is not readily found in the literature, the theoretical monoisotopic mass can be calculated based on its molecular formula.

Molecular Formula: C₁₅H₂₂O uniag.sk

This formula allows for the calculation of the exact mass, which is a fundamental parameter in HR-MS analysis. The theoretical monoisotopic mass is a key value for identifying the compound in complex mixtures when analyzed by high-resolution mass spectrometers.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₂O |

| Monoisotopic Mass (Da) | 218.16707 |

Compound Names Mentioned

Chemical Transformations and Derivatization

Thermal Rearrangements of Germacra-1(10),4,11(13)-trien-12-al

Germacrane (B1241064) sesquiterpenoids, including this compound, are known for their thermal instability. nih.gov This characteristic is primarily due to their conformationally flexible 1,5-diene system, which is susceptible to sigmatropic rearrangements, most notably the Cope rearrangement. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

This compound undergoes a facile, heat-induced beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, known as the Cope rearrangement, to form its corresponding elemane-type derivative, (-)-Elema-1,3,11(13)-trien-12-al. nih.gov This transformation is a concerted process involving a cyclic transition state of six electrons, which is thermally allowed by the Woodward-Hoffmann rules. wikipedia.org The parent compound, (+)-germacrene A, similarly rearranges to (-)-β-elemene under thermal conditions. nih.gov

The reaction is an equilibrium process; however, the formation of the elemene skeleton can be favored. masterorganicchemistry.comnih.gov This rearrangement is a key chemical characteristic of the germacrane skeleton and is a direct consequence of the 1,5-diene moiety within the ten-membered ring. nih.govwikipedia.org

| Starting Compound | Reaction Type | Product |

|---|---|---|

| This compound | Cope Rearrangement (Heat-induced) | (-)-Elema-1,3,11(13)-trien-12-al |

The propensity of this compound to undergo the Cope rearrangement has significant consequences for its analysis, particularly when using techniques that involve high temperatures, such as gas chromatography (GC). nih.govbeilstein-journals.org When samples containing germacrane sesquiterpenoids are injected into a heated GC port, the thermal energy can be sufficient to induce the rearrangement, leading to the detection of the corresponding elemene derivative as an artefact. nih.govbeilstein-journals.org

This means that the chromatographic profile may not accurately represent the composition of the original sample. For instance, the analysis of a pure sample of this compound at a sufficiently high temperature would likely show a peak corresponding to Elema-1,3,11(13)-trien-12-al. nih.gov Therefore, care must be taken during the analysis of natural extracts to distinguish between genuine components and thermally generated artefacts. nih.gov The observation of elemene-type compounds in a GC analysis of a plant extract often suggests the presence of their germacrane precursors in the living plant. beilstein-journals.org

Acid-Induced Cyclization Reactions

In the presence of acid, the germacrane skeleton of this compound can undergo transannular cyclization reactions. These reactions are initiated by the protonation of one of the double bonds, which generates a carbocation intermediate that can then be attacked by another intramolecular double bond, leading to the formation of bicyclic sesquiterpenoid structures. mdpi.combeilstein-journals.org

The specific products of acid-catalyzed cyclization depend on the starting material and the reaction conditions. This compound, under acidic conditions, cyclizes to form Costal. nih.gov Similarly, the corresponding alcohol, Germacra-1(10),4,11(13)-trien-12-ol, yields Costol, and the carboxylic acid, Germacra-1(10),4,11(13)-trien-12-oic acid, gives Costic acid. nih.gov The parent hydrocarbon, germacrene A, is known to cyclize to selinene-type sesquiterpenes. nih.gov These reactions highlight the role of germacranes as biogenetic precursors to other sesquiterpenoid classes. mdpi.com For example, the presence of selinane derivatives alongside germacrene D in essential oils is often attributed to such acid-catalyzed cyclizations. mdpi.comresearchgate.net

| Precursor Compound | Reaction Condition | Cyclization Product |

|---|---|---|

| This compound | Acidic | Costal |

| Germacra-1(10),4,11(13)-trien-12-ol | Acidic | Costol |

| Germacra-1(10),4,11(13)-trien-12-oic acid | Acidic | Costic Acid |

| Germacrene A | Acidic | Selinene |

Semisynthesis of Derived Compounds

The chemical reactivity of the germacrane skeleton provides opportunities for the semisynthesis of a variety of other sesquiterpenoids. The biosynthetic pathway to this compound and related compounds begins with the cyclization of farnesyl diphosphate (B83284) to (+)-germacrene A. nih.gov This is followed by a series of enzymatic oxidations at the C12 position. Specifically, (+)-germacrene A is hydroxylated to form Germacra-1(10),4,11(13)-trien-12-ol. This alcohol is then further oxidized by NADP+-dependent dehydrogenases to yield this compound, and subsequently to Germacra-1(10),4,11(13)-trien-12-oic acid. nih.gov This biosynthetic sequence demonstrates the derivatization of the basic germacrane skeleton to produce a family of related oxygenated compounds. These naturally occurring derivatives can then serve as starting materials for further synthetic modifications to explore structure-activity relationships or to produce novel compounds.

Enzymatic Bioconversion Strategies

The enzymatic bioconversion of this compound is a key step in the biosynthesis of various sesquiterpene lactones, particularly within plant species such as chicory (Cichorium intybus). Research has primarily focused on its role as an intermediate in the oxidation pathway leading to the formation of Germacra-1(10),4,11(13)-trien-12-oic acid.

This transformation is a critical dehydrogenation reaction that follows the initial oxidation of (+)-Germacrene A. The biosynthetic route commences with the hydroxylation of (+)-Germacrene A to yield Germacra-1(10),4,11(13)-trien-12-ol, which is then oxidized to this compound. The subsequent and pivotal enzymatic conversion of this aldehyde to the corresponding carboxylic acid is catalyzed by one or more NADP+-dependent dehydrogenases. nih.gov This enzymatic step is essential as it produces the necessary carboxylic acid precursor for the subsequent formation of the lactone ring characteristic of many sesquiterpene lactones. nih.gov

Studies utilizing crude extracts from chicory roots have demonstrated that the oxidation of Germacra-1(10),4,11(13)-trien-12-ol to Germacra-1(10),4,11(13)-trien-12-oic acid proceeds via the aldehyde intermediate. nih.gov While the aldehyde is not always detected in significant quantities during in vitro assays, suggesting it may be a transient intermediate, its role in the pathway is well-established. nih.gov The conversion is dependent on the presence of NADP+ as a cofactor, confirming the involvement of a dehydrogenase. nih.gov

Furthermore, a specific cytochrome P450 enzyme from chicory, designated CYP71AV8, has been identified to catalyze the three-step oxidation of (+)-Germacrene A to Germacra-1(10),4,11(13)-trien-12-oic acid. This indicates that this enzyme is also involved in the conversion of the intermediate, this compound.

The primary documented enzymatic bioconversion strategy for this compound is its oxidation, as detailed in the following table.

| Substrate | Enzyme/Enzyme Class | Product | Cofactor | Source Organism |

|---|---|---|---|---|

| This compound | NADP+-dependent dehydrogenase(s) | Germacra-1(10),4,11(13)-trien-12-oic acid | NADP+ | Cichorium intybus (Chicory) nih.gov |

Structural Elucidation of Germacra 1 10 ,4,11 13 Trien 12 Al Derivatives

Spectroscopic Characterization Techniques

The structural framework of Germacra-1(10),4,11(13)-trien-12-al derivatives is established through the integrated application of sophisticated spectroscopic methods. These techniques provide detailed insights into the molecular connectivity, functional groups, and three-dimensional arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic compounds. For complex molecules like germacrane (B1241064) sesquiterpenoids, one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are indispensable.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbon atoms. This enables the piecing together of the carbon skeleton. For instance, in a related germacrane derivative, HMBC correlations were pivotal in defining an isobutenic acid moiety connected to the C-7 position of the ten-membered ring nih.gov. The correlations observed from the protons on C-13 to the carbons at C-11, C-12, and C-7 were instrumental in establishing this structural feature nih.gov.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons within a molecule. This is particularly useful for determining the relative stereochemistry and conformation of the flexible ten-membered ring characteristic of germacranes. In the analysis of a germacrane derivative, NOE correlations were observed between specific protons, which allowed for the assignment of the "UU" conformation, indicating that the C-14 and C-15 methyl groups are oriented on the same side of the ring system nih.gov.

The comprehensive analysis of COSY, HMBC, and HMQC spectra is essential for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of these complex molecules nih.gov.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Germacrane Skeleton

| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) |

| 1 | 134.5 | 5.10 (d, 9.5) |

| 2 | 39.8 | 2.25 (m) |

| 3 | 24.5 | 2.15 (m) |

| 4 | 124.8 | 5.30 (t, 7.0) |

| 5 | 135.2 | - |

| 6 | 39.8 | 2.20 (m) |

| 7 | 35.0 | 2.90 (m) |

| 8 | 28.0 | 2.05 (m) |

| 9 | 48.5 | 1.80 (m) |

| 10 | 148.5 | - |

| 11 | 140.2 | - |

| 12 | 194.1 | 9.50 (s) |

| 13 | 135.8 | 6.20 (s), 5.80 (s) |

| 14 | 16.5 | 1.60 (s) |

| 15 | 16.2 | 1.55 (s) |

Note: This table is a representative example and specific chemical shifts for this compound may vary.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound and its derivatives, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS) are commonly employed. GC-MS is particularly useful for the analysis of volatile compounds and complex mixtures, such as essential oils from which these compounds are often isolated. It is important to note that thermal rearrangement can occur during GC analysis; for example, germacrene A is known to undergo a Cope rearrangement to form β-elemene upon heating in the GC injector researchgate.net.

The mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern that can aid in structural elucidation.

Table 2: Mass Spectrometry Data for Germacrane Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |

| Germacra-1(10),4,11(13)-trien-12-ol | C₁₅H₂₄O | 220.35 | 220, 202, 187, 159 |

| This compound | C₁₅H₂₂O | 218.34 | 218, 203, 189, 175 |

| Germacra-1(10),4,11(13)-trien-12-oic acid | C₁₅H₂₂O₂ | 234.33 | 234, 219, 189, 171 |

Chiral Analysis and Stereochemical Assignments

The determination of the absolute configuration of chiral centers is a critical aspect of structural elucidation, as different stereoisomers can exhibit distinct biological activities. This compound and its derivatives contain multiple stereocenters, making their stereochemical assignment a challenging but essential task.

The relative stereochemistry is often determined using NOESY experiments, as described previously, which reveal through-space interactions between protons. The absolute stereochemistry can sometimes be inferred by comparing the optical rotation of the isolated natural product with that of known compounds or through chemical correlation with a compound of known absolute configuration.

Chiral gas chromatography (chiral GC) is a powerful technique for separating enantiomers and can be used to determine the enantiomeric excess of a chiral compound. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. While specific chiral GC analysis data for this compound is not detailed in the provided information, it is a standard method for the chiral analysis of related terpenoids.

The stereochemical assignment is further supported by biogenetic considerations. The enzymatic cyclization of farnesyl diphosphate (B83284) to form the germacrane skeleton proceeds with a high degree of stereocontrol, often leading to the formation of a single enantiomer.

Unraveling the Ecological Significance of this compound and its Molecular Relatives

This compound is a sesquiterpenoid aldehyde that plays a crucial, albeit transient, role in the biosynthesis of a diverse array of complex natural products within various plant species. As an intermediate, its direct ecological and biological functions are often intrinsically linked to its precursor, germacrene A, and the subsequent sesquiterpene lactones it helps to form. This article delves into the known and inferred ecological roles of this compound and its close chemical relatives, focusing on its involvement in plant defense, inter-plant competition, and chemical ecology.

Q & A

Q. What are the validated synthetic pathways for Germacra-1(10),4,11(13)-trien-12-al, and how do reaction conditions influence yield?

this compound is typically synthesized via sesquiterpene cyclization or oxidation of precursor molecules like germacrene derivatives. Key factors include temperature control (e.g., 25–60°C for enzymatic catalysis), solvent polarity (e.g., hexane/ethyl acetate mixtures), and catalyst selection (e.g., Lewis acids for cyclization). Yield optimization requires monitoring by TLC or GC-MS to identify side products. For reproducibility, detailed protocols should include stoichiometric ratios and purification methods (e.g., column chromatography with silica gel) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is critical for structural elucidation, particularly to confirm the conjugated diene system and aldehyde group. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight and purity. Infrared (IR) spectroscopy assists in identifying functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-referencing with published spectral libraries ensures accuracy .

Advanced Research Questions

Q. How can computational models resolve contradictions in proposed biosynthetic pathways for this compound?

Conflicting hypotheses (e.g., enzymatic vs. non-enzymatic cyclization) can be addressed using Density Functional Theory (DFT) to calculate activation energies of proposed intermediates. Molecular dynamics simulations of terpene synthase enzymes (e.g., germacrene A synthase) can identify steric or electronic barriers. Comparative analysis of isotopic labeling experiments (e.g., ¹³C tracking) with simulated pathways helps validate mechanisms .

Q. What methodological strategies are effective in reconciling discrepancies in reported biological activity data for this compound?

Discrepancies in bioassay results (e.g., antimicrobial IC₅₀ values) often arise from variability in sample purity, assay protocols, or cell line selection. Mitigation strategies include:

Q. How can hybrid experimental-theoretical frameworks improve understanding of this compound’s reactivity?

Integrating quantum mechanical calculations (e.g., frontier molecular orbital analysis) with kinetic studies (e.g., UV-Vis monitoring of aldehyde oxidation) clarifies reaction pathways. For example, pairing DFT-predicted electrophilic sites with experimental electrophilic addition assays (e.g., Diels-Alder reactions) validates theoretical models. Collaborative use of shared datasets (e.g., via repositories like Zenodo) enhances reproducibility .

Methodological and Data Analysis Questions

Q. What steps ensure reproducibility in isolating this compound from natural sources?

- Extraction : Use Soxhlet extraction with non-polar solvents (e.g., dichloromethane) for sesquiterpene-rich plant tissues.

- Isolation : Combine vacuum liquid chromatography (VLC) and preparative HPLC with UV detection (λ = 220–260 nm).

- Validation : Compare retention times and spectral data with authenticated standards. Document solvent gradients and column pressures to enable replication .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

SAR studies require systematic modification of functional groups (e.g., reducing the aldehyde to an alcohol) followed by bioactivity assays. Use a factorial design to test variables like substituent position and stereochemistry. For statistical rigor, apply ANOVA to compare IC₅₀ values across derivatives. Include negative controls (e.g., solvent-only samples) to confirm compound-specific effects .

Theoretical and Conceptual Questions

Q. What conceptual frameworks explain the ecological role of this compound in plant-insect interactions?

Hypothesize its function as a herbivore deterrent or pollinator attractant using chemical ecology principles. Test via field assays (e.g., choice experiments with insects) paired with volatile organic compound (VOC) profiling. Link results to existing theories on plant defense trade-offs (e.g., Growth-Differentiation Balance Hypothesis) .

Q. How can systems biology approaches contextualize this compound’s role in metabolic networks?

Construct metabolic flux models using omics data (e.g., transcriptomics of sesquiterpene synthase genes) to map precursor allocation. Integrate with enzyme kinetic data to predict bottlenecks in biosynthesis. Tools like COPASI or KEGG pathway mapping enable visualization of network dynamics .

Data Integration and Ethics

Q. What protocols ensure ethical and rigorous handling of sensitive ecological data linked to this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。